molecular formula C19H16N4O8S2 B4017807 2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid

2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid

Cat. No. B4017807
M. Wt: 492.5 g/mol
InChI Key: WGBHYOKLGZHYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid, commonly known as PMPDTA, is a synthetic compound that has attracted significant attention in scientific research. PMPDTA is a chelating agent that forms stable complexes with metal ions, and it has been widely used in various fields, including biochemistry, medicine, and environmental science.

Mechanism of Action

PMPDTA acts as a chelating agent by forming stable complexes with metal ions. The two sulfur atoms in PMPDTA act as binding sites for metal ions, while the two carboxylic acid groups provide additional coordination sites. The resulting metal-PMPDTA complex is stable and can be used to study the role of metal ions in various biological processes.
Biochemical and physiological effects:
PMPDTA has been shown to have a wide range of biochemical and physiological effects. In biochemistry, PMPDTA has been used to study the role of metal ions in various biological processes, including enzyme catalysis, DNA replication, and protein folding. In medical research, PMPDTA has been used as a contrast agent for MRI to visualize the distribution of metal ions in the body. PMPDTA has also been used as a drug delivery system to target specific cells or tissues.

Advantages and Limitations for Lab Experiments

The advantages of using PMPDTA in lab experiments include its ability to form stable complexes with metal ions, its relative ease of synthesis, and its versatility in various scientific fields. However, PMPDTA has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. In addition, PMPDTA may interfere with some biological processes by chelating essential metal ions.

Future Directions

There are many potential future directions for research involving PMPDTA. One area of interest is the development of new applications for PMPDTA in medical research, such as targeted drug delivery and imaging. Another area of interest is the study of the role of metal ions in neurodegenerative diseases, such as Alzheimer's and Parkinson's, using PMPDTA as a chelating agent. Finally, the development of new synthetic methods for PMPDTA and its derivatives could lead to the discovery of new compounds with novel properties and applications.
Conclusion:
In conclusion, PMPDTA is a versatile and useful compound that has many applications in scientific research. Its ability to form stable complexes with metal ions makes it a valuable tool for studying the role of metal ions in various biological processes. While there are some limitations to its use, the potential future directions for research involving PMPDTA are promising and could lead to new discoveries and applications in various fields.

Scientific Research Applications

PMPDTA has been extensively studied for its applications in various scientific fields. In biochemistry, PMPDTA is used as a chelating agent to study the role of metal ions in biological systems. PMPDTA has been shown to form stable complexes with various metal ions, including copper, iron, and zinc, which are essential for many biological processes. PMPDTA has also been used in medical research as a contrast agent for magnetic resonance imaging (MRI) and as a drug delivery system. In environmental science, PMPDTA has been used to remove heavy metal ions from contaminated water.

properties

IUPAC Name

2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O8S2/c24-9(25)6-32-18-20-14(28)12(15(29)21-18)11(8-4-2-1-3-5-8)13-16(30)22-19(23-17(13)31)33-7-10(26)27/h1-5,11H,6-7H2,(H,24,25)(H,26,27)(H2,20,21,28,29)(H2,22,23,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBHYOKLGZHYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(N=C(NC2=O)SCC(=O)O)O)C3=C(N=C(NC3=O)SCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-[[2-(carboxymethylsulfanyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]-phenylmethyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid
Reactant of Route 2
2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid
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2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid
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2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid
Reactant of Route 5
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2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid
Reactant of Route 6
2,2'-{(phenylmethylene)bis[(4,6-dihydroxy-5,2-pyrimidinediyl)thio]}diacetic acid

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